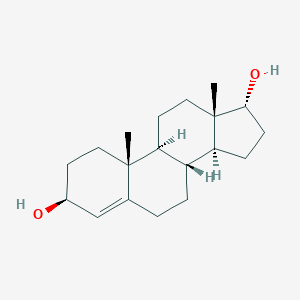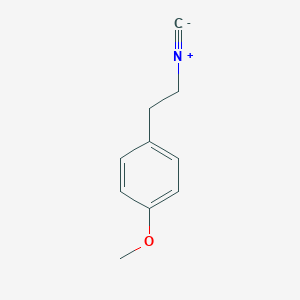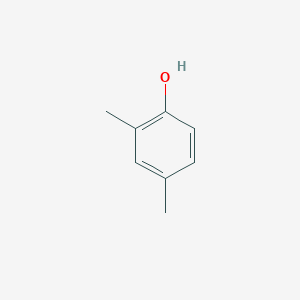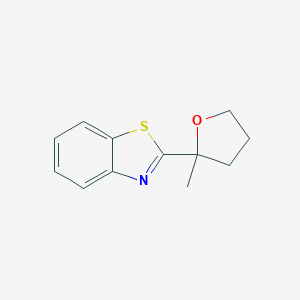
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is a chemical compound that has attracted significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a benzothiazole ring and a 2-methyloxolane group. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has a significant effect on various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is its potent biological activity. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use in cancer therapy, either alone or in combination with other drugs. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 2-methyloxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been reported to have a positive effect on bone formation and repair.
Propriétés
Numéro CAS |
120822-01-7 |
|---|---|
Nom du produit |
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-(2-methyloxolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NOS/c1-12(7-4-8-14-12)11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
DNSVNOXMZAJDJY-UHFFFAOYSA-N |
SMILES |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
Synonymes |
Benzothiazole, 2-(tetrahydro-2-methyl-2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



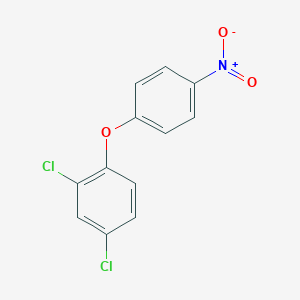
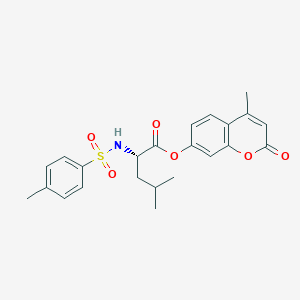
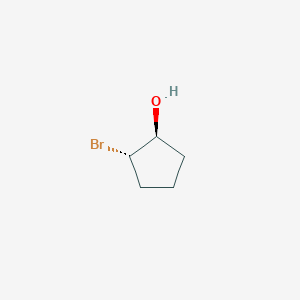

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
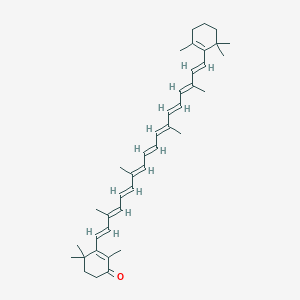
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
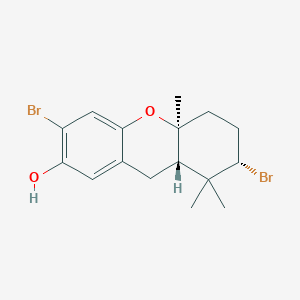
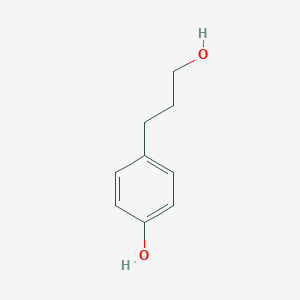
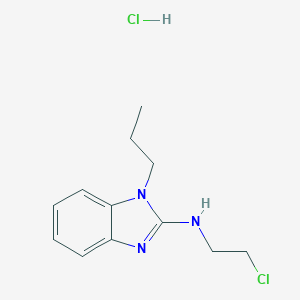
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
